Hepoxillin A3
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Overview
Description
Hepoxillin A3 is a natural product that belongs to the epoxyquinone family. It was first isolated from the marine fungus Trichoderma sp. in 1998. Hepoxillin A3 has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications.
Mechanism Of Action
The mechanism of action of Hepoxillin A3 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. Hepoxillin A3 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication. In addition, it has been found to inhibit the activity of the protein NF-kB, which is involved in the regulation of inflammation.
Biochemical And Physiological Effects
Hepoxillin A3 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to inhibit the production of reactive oxygen species, which can cause cellular damage. Hepoxillin A3 has also been shown to reduce the production of pro-inflammatory cytokines, which can reduce inflammation in the body.
Advantages And Limitations For Lab Experiments
Hepoxillin A3 has several advantages for lab experiments. It is a natural product, which makes it a valuable tool for studying the biological activity of natural compounds. In addition, it has been successfully synthesized in the laboratory, which allows for further research into its potential therapeutic applications. However, there are also limitations to using Hepoxillin A3 in lab experiments. Its complex chemical structure makes it difficult to synthesize, and its potential toxicity must be carefully considered when conducting experiments.
Future Directions
There are several future directions for research into Hepoxillin A3. One potential area of research is the development of new synthetic methods for producing Hepoxillin A3. Another potential area of research is the investigation of its potential therapeutic applications in the treatment of cancer, inflammatory diseases, and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of Hepoxillin A3 and its potential toxicity.
Synthesis Methods
Hepoxillin A3 can be synthesized through a multi-step process involving several chemical reactions. The synthesis method involves the use of various reagents and catalysts to create the final product. Although the synthesis method is complex, it has been successfully achieved in the laboratory, allowing for further research into the potential therapeutic applications of Hepoxillin A3.
Scientific Research Applications
Hepoxillin A3 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In addition, Hepoxillin A3 has been found to inhibit the growth of human leukemia cells, making it a promising candidate for cancer treatment. Furthermore, it has been shown to reduce the production of pro-inflammatory cytokines, which makes it a potential treatment for inflammatory diseases.
properties
CAS RN |
127128-05-6 |
---|---|
Product Name |
Hepoxillin A3 |
Molecular Formula |
C30H49N3O10S |
Molecular Weight |
643.8 g/mol |
IUPAC Name |
(5E,9E,14E)-11-[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-8,12-dihydroxyicosa-5,9,14-trienoic acid |
InChI |
InChI=1S/C30H49N3O10S/c1-2-3-4-5-6-10-13-24(35)25(17-15-21(34)12-9-7-8-11-14-26(36)37)44-20-23(30(43)32-19-28(40)41)33-29(42)22(31)16-18-27(38)39/h6-7,9-10,15,17,21-25,34-35H,2-5,8,11-14,16,18-20,31H2,1H3,(H,32,43)(H,33,42)(H,36,37)(H,38,39)(H,40,41)/b9-7+,10-6+,17-15+/t21?,22-,23-,24?,25?/m0/s1 |
InChI Key |
KIKDKMOYZRBMLH-MLXZFANPSA-N |
Isomeric SMILES |
CCCCC/C=C/CC(C(/C=C/C(C/C=C/CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |
SMILES |
CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O |
Canonical SMILES |
CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O |
sequence |
EXG |
synonyms |
11-glutathionyl hepoxilin A3 11-glutathionyl HxA3 11-glutathionylhepoxilin A3 11-glutathionylhepoxilin A3, 8(S)-isomer 8,12-dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid |
Origin of Product |
United States |
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